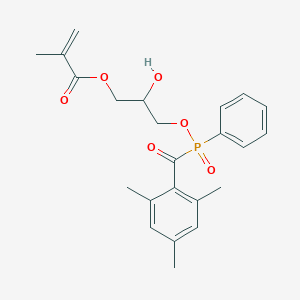
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is a complex organic compound with the molecular formula C23H27O6P. It is known for its applications in various fields, including polymer chemistry and material science. This compound is particularly notable for its role as a photoinitiator in polymerization reactions, where it helps initiate the curing process of resins upon exposure to light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate typically involves the reaction of 2-hydroxypropyl methacrylate with phenyl(2,4,6-trimethylbenzoyl)phosphine oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate undergoes several types of chemical reactions, including:
Photopolymerization: Initiates polymerization upon exposure to light.
Substitution Reactions: Can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions
Photopolymerization: Typically requires UV or visible light and may involve other photoinitiators or sensitizers to enhance the reaction.
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are often carried out in solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, photopolymerization results in the formation of cross-linked polymer networks, while substitution reactions yield various substituted derivatives .
Aplicaciones Científicas De Investigación
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: Used as a photoinitiator in the synthesis of polymers and copolymers.
Material Science: Plays a role in the development of advanced materials with specific properties, such as UV-curable coatings and adhesives.
Biology and Medicine: Investigated for its potential use in biomedical applications, including drug delivery systems and tissue engineering.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate primarily involves its role as a photoinitiator. Upon exposure to light, the compound undergoes homolytic cleavage, generating reactive radicals that initiate the polymerization of monomers. This process leads to the formation of cross-linked polymer networks, which are essential for the curing of resins and the development of advanced materials .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another photoinitiator with similar applications in polymer chemistry.
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide: Known for its efficiency in initiating polymerization reactions.
Uniqueness
2-Hydroxy-3-((phenyl(2,4,6-trimethylbenzoyl)phosphoryl)oxy)propyl methacrylate is unique due to its specific structure, which combines the properties of a methacrylate ester with a photoinitiator. This dual functionality makes it particularly valuable in applications requiring both polymerization initiation and the formation of stable polymer networks .
Propiedades
Fórmula molecular |
C23H27O6P |
|---|---|
Peso molecular |
430.4 g/mol |
Nombre IUPAC |
[2-hydroxy-3-[phenyl-(2,4,6-trimethylbenzoyl)phosphoryl]oxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H27O6P/c1-15(2)22(25)28-13-19(24)14-29-30(27,20-9-7-6-8-10-20)23(26)21-17(4)11-16(3)12-18(21)5/h6-12,19,24H,1,13-14H2,2-5H3 |
Clave InChI |
AWCJDOFPDVYVFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)OCC(COC(=O)C(=C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


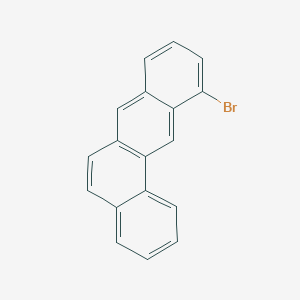
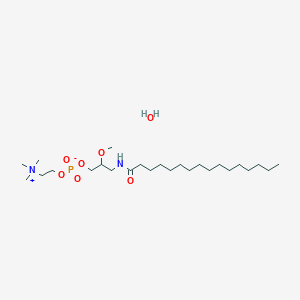
![2,4-Dibromobenzo[b]furan-3(2H)-one](/img/structure/B12855910.png)
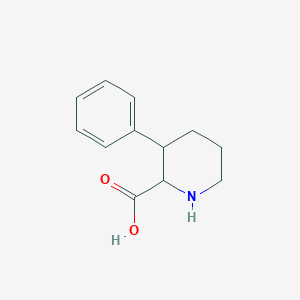

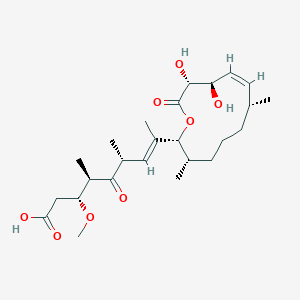
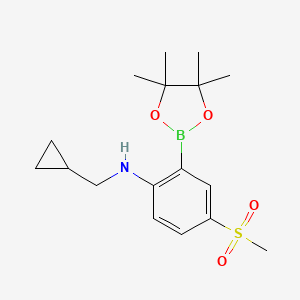
![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)
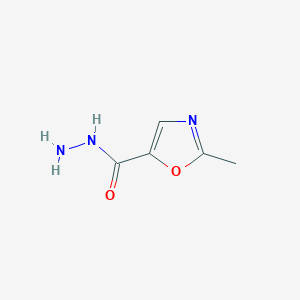

![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)
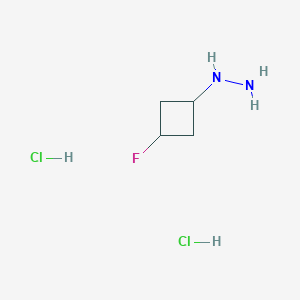
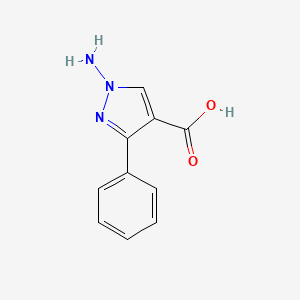
![2-(Chloromethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12855976.png)
